molecular formula C8H4BrF3N2O B13930678 4-Bromo-5-(trifluoromethoxy)-1H-indazole

4-Bromo-5-(trifluoromethoxy)-1H-indazole

Cat. No.: B13930678
M. Wt: 281.03 g/mol
InChI Key: LJQLYKSJFSTTMV-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethoxy)-1H-indazole is a chemical compound with the molecular formula C8H4BrF3N2O. It is a derivative of indazole, a bicyclic compound containing nitrogen. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethoxy)-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indazole.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents like trifluoromethoxy iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is typically maintained between 50-100°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethoxy)-1H-indazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indazoles.

    Oxidation: Formation of oxides or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-5-(trifluoromethoxy)-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine
  • 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
  • 4-Bromo-5-nitrophthalodinitrile

Uniqueness

4-Bromo-5-(trifluoromethoxy)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

4-bromo-5-(trifluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H4BrF3N2O/c9-7-4-3-13-14-5(4)1-2-6(7)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

LJQLYKSJFSTTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)OC(F)(F)F

Origin of Product

United States

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